3-Phenylmethanesulfonyl-N-(5-propyl-[1,3,4]thiadiazol-2-yl)-propionamide
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Overview
Description
3-PHENYLMETHANESULFONYL-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE is a chemical compound that belongs to the class of sulfonamides and thiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-PHENYLMETHANESULFONYL-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE typically involves the reaction of a sulfonyl chloride with a thiadiazole derivative. One common method involves the following steps:
Esterification: 4-chlorobenzoic acid is esterified with methanol.
Hydrazination: The ester is then treated with hydrazine to form a hydrazide.
Cyclization: The hydrazide undergoes cyclization with a thiadiazole derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-PHENYLMETHANESULFONYL-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-PHENYLMETHANESULFONYL-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Agriculture: The compound has shown insecticidal activities against various pests.
Materials Science: It is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 3-PHENYLMETHANESULFONYL-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(5-SULFAMOYL-1,3,4-THIADIAZOL-2-YL)HEX-5-YNAMIDE: Another thiadiazole derivative with similar biological activities.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral and antimicrobial properties.
Uniqueness
3-PHENYLMETHANESULFONYL-N-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)PROPANAMIDE is unique due to its specific combination of a sulfonyl group and a thiadiazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and disrupt metabolic pathways makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H19N3O3S2 |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
3-benzylsulfonyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C15H19N3O3S2/c1-2-6-14-17-18-15(22-14)16-13(19)9-10-23(20,21)11-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3,(H,16,18,19) |
InChI Key |
FJTBQSKKCBDWIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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